An In-depth Technical Guide to Methyl 2-hydroxy-5-nitrobenzoate: Properties, Synthesis, and Application in Drug Development
An In-depth Technical Guide to Methyl 2-hydroxy-5-nitrobenzoate: Properties, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxy-5-nitrobenzoate, a nitrated derivative of methyl salicylate, is a fine chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling information, and a representative experimental protocol for its synthesis. Furthermore, this document elucidates its critical role as a precursor in the synthesis of Mesalamine (5-aminosalicylic acid), a frontline anti-inflammatory therapeutic for inflammatory bowel disease (IBD). The guide also delves into the molecular mechanisms of Mesalamine, providing diagrams of the key signaling pathways it modulates, namely the NF-κB and PPAR-γ pathways.
Chemical and Physical Properties
Methyl 2-hydroxy-5-nitrobenzoate is a yellow crystalline solid. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 17302-46-4[1] |
| Molecular Formula | C₈H₇NO₅[1] |
| Molecular Weight | 197.14 g/mol |
| IUPAC Name | Methyl 2-hydroxy-5-nitrobenzoate |
| Synonyms | Methyl 5-nitrosalicylate, 5-Nitrosalicylic acid methyl ester, 2-Hydroxy-5-nitrobenzoic acid methyl ester |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow to yellow-brown powder or crystals[2] |
| Melting Point | 114-117 °C[3] |
| Boiling Point | 328.7 °C at 760 mmHg |
| Solubility | Insoluble in water[3] |
| Storage Temperature | Refrigerator[2] |
Safety and Handling
Methyl 2-hydroxy-5-nitrobenzoate is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. The following table summarizes its key safety information.
Table 3: Safety Information
| Hazard Category | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling Precautions: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Experimental Protocols
Synthesis of Methyl 2-hydroxy-5-nitrobenzoate
This protocol describes a representative method for the synthesis of Methyl 2-hydroxy-5-nitrobenzoate via the nitration of methyl salicylate. This procedure is based on established methods for the nitration of aromatic compounds.
Materials:
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Methyl salicylate
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Methanol
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Distilled water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Büchner funnel and filter paper
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Standard laboratory glassware
Procedure:
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Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl salicylate in a minimal amount of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.
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Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled methyl salicylate solution over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of Methyl 2-hydroxy-5-nitrobenzoate will form.
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Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any residual acid.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.
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Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Application in Drug Development: Synthesis of Mesalamine
Methyl 2-hydroxy-5-nitrobenzoate is a pivotal intermediate in the industrial synthesis of Mesalamine (5-aminosalicylic acid), an anti-inflammatory drug used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The synthetic route involves two main steps: the reduction of the nitro group to an amine, followed by the hydrolysis of the methyl ester to a carboxylic acid.
Signaling Pathways Modulated by the End-Product, Mesalamine
The therapeutic effects of Mesalamine in IBD are attributed to its ability to modulate key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In IBD, NF-κB is constitutively active in intestinal epithelial cells and immune cells, driving chronic inflammation. Mesalamine has been shown to inhibit the activation of NF-κB.[4] This inhibition can occur through multiple mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, and the inhibition of the phosphorylation of the RelA/p65 subunit of NF-κB, which is required for its full transcriptional activity.[5][6]
Activation of the PPAR-γ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a significant role in regulating inflammation and metabolism. Activation of PPAR-γ in intestinal epithelial cells and immune cells has been shown to exert anti-inflammatory effects. Mesalamine is an agonist of PPAR-γ.[7][8][9] By binding to and activating PPAR-γ, Mesalamine can transrepress the activity of pro-inflammatory transcription factors like NF-κB and activate the expression of genes with anti-inflammatory properties.[10]
Conclusion
Methyl 2-hydroxy-5-nitrobenzoate is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of Mesalamine. A thorough understanding of its properties, synthesis, and the mechanism of action of its downstream products is crucial for researchers and professionals in drug development. This guide provides a consolidated resource of technical information to support further research and application of this important chemical.
References
- 1. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 3. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-1-stimulated NF-kappaB RelA/p65 phosphorylation by mesalamine is accompanied by decreased transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium [escholarship.org]
- 8. journals.asm.org [journals.asm.org]
- 9. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
